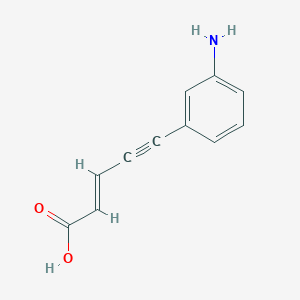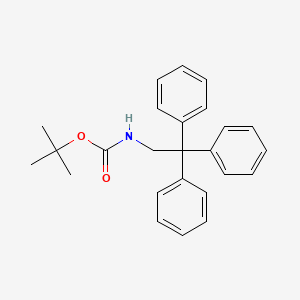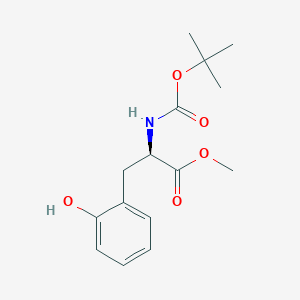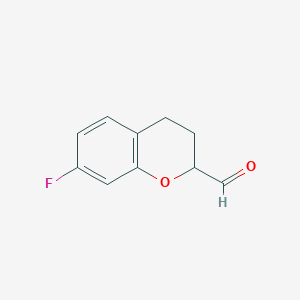
7-Fluorochromane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluorochromane-2-carbaldehyde is an organic compound characterized by a chromane ring substituted with a fluorine atom at the 7th position and an aldehyde group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochromane-2-carbaldehyde typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the chromane ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formylation: Introduction of the aldehyde group at the 2nd position. This can be done using Vilsmeier-Haack reaction, where the chromane derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluorochromane-2-carboxylic acid.
Reduction: 7-Fluorochromane-2-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
科学研究应用
7-Fluorochromane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Fluorochromane-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
相似化合物的比较
6-Fluorochromane-2-carbaldehyde: Similar structure but with the fluorine atom at the 6th position.
7-Fluorochromane-4-carbaldehyde: Fluorine atom at the 7th position but with the aldehyde group at the 4th position.
Uniqueness: 7-Fluorochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom and the aldehyde group significantly influences the compound’s interaction with other molecules and its overall stability.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |
InChI 键 |
WRQBKTZGUHYILB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)F)OC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


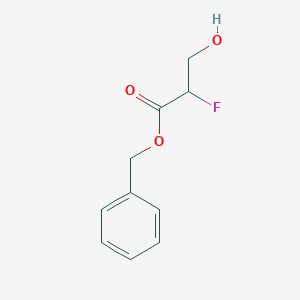
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
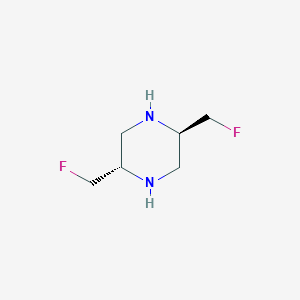
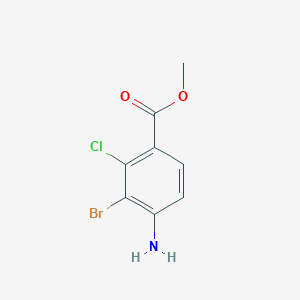
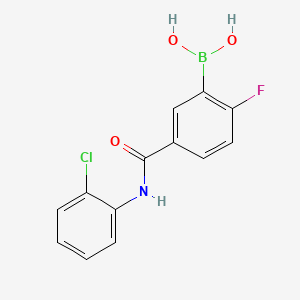
![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
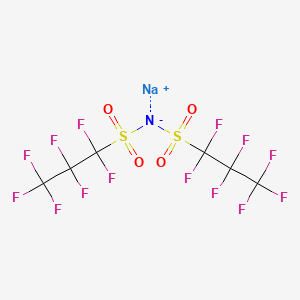
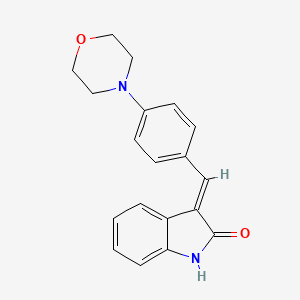
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
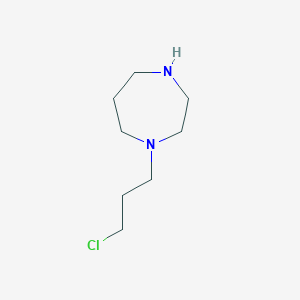
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
